molecular formula C13H12O5 B15332942 Benzyl 5-Ethyl-2-oxo-1,3-dioxole-4-carboxylate

Benzyl 5-Ethyl-2-oxo-1,3-dioxole-4-carboxylate

Cat. No.: B15332942
M. Wt: 248.23 g/mol
InChI Key: WUKGVTQEMCMRPI-UHFFFAOYSA-N
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Description

Benzyl 5-Ethyl-2-oxo-1,3-dioxole-4-carboxylate is an organic compound that belongs to the class of dioxoles Dioxoles are heterocyclic compounds containing a dioxole ring, which is a five-membered ring with two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-Ethyl-2-oxo-1,3-dioxole-4-carboxylate typically involves the reaction of benzyl alcohol with 5-ethyl-2-oxo-1,3-dioxole-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-Ethyl-2-oxo-1,3-dioxole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzyl 5-Ethyl-2-oxo-1,3-dioxole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 5-Ethyl-2-oxo-1,3-dioxole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 5-Methyl-2-oxo-1,3-dioxole-4-carboxylate
  • Benzyl 5-Propyl-2-oxo-1,3-dioxole-4-carboxylate
  • Benzyl 5-Isopropyl-2-oxo-1,3-dioxole-4-carboxylate

Uniqueness

Benzyl 5-Ethyl-2-oxo-1,3-dioxole-4-carboxylate is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with other molecules. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

benzyl 5-ethyl-2-oxo-1,3-dioxole-4-carboxylate

InChI

InChI=1S/C13H12O5/c1-2-10-11(18-13(15)17-10)12(14)16-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

WUKGVTQEMCMRPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC(=O)O1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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